molecular formula C14H13BrClN3O3S B2995901 4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide CAS No. 1424544-29-5

4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide

Cat. No.: B2995901
CAS No.: 1424544-29-5
M. Wt: 418.69
InChI Key: JYZMPCAATZBIGG-UHFFFAOYSA-N
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Description

“4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide” is a complex organic compound. It contains a pyridine ring which is substituted with bromine and chlorine atoms, a sulfonamide group, and a benzamide moiety .


Synthesis Analysis

The synthesis of similar compounds often involves the use of 5-bromo-2-chloropyridine as a starting material . A method for synthesizing 5-Bromo-2, 4-dichloropyridine involves using 2-amino-4-thloropyridine as a starting raw material, obtaining a key intermediate through the bromination reaction, and then obtaining the final product through diazotization and chlorination .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyridine ring which is substituted at the 5th position with a bromine atom and at the 2nd position with a chlorine atom. Attached to the 3rd position of the pyridine ring is a sulfonamide group, which is further substituted with a methylbenzamide group .

Properties

IUPAC Name

4-[[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClN3O3S/c1-17-14(20)10-4-2-9(3-5-10)7-19-23(21,22)12-6-11(15)8-18-13(12)16/h2-6,8,19H,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZMPCAATZBIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CNS(=O)(=O)C2=C(N=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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